(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-21(20,9-7-13-4-2-1-3-5-13)18-8-6-15-14(11-18)10-16-12-17-15/h1-5,7,9-10,12H,6,8,11H2/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVJLOMFNLSCA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or antimicrobial agents.
Materials Science: It can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Antifolate and Antimicrobial Derivatives
- 2,4-Diamino-6-Substituted Derivatives: Compounds like 2,4-diamino-6-(benzyl/pyridylmethyl)-tetrahydropyrido[4,3-d]pyrimidines exhibit antimalarial and antibacterial activity by acting as folate antagonists. These derivatives mimic pteridine structures, interfering with dihydrofolate reductase (DHFR) in pathogens .
- Chlorinated Derivatives : 4-Chloro-6-benzyl-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1332455-40-9) serves as an intermediate in synthesizing antifolate agents. Chlorination at position 4 enhances reactivity for subsequent functionalization .
Kinase and Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
- PI3Kδ-Selective Inhibitors : Structural optimization of the tetrahydropyrido[4,3-d]pyrimidine core, such as replacing aryl groups with pyrrolidine-3-amine, yielded compounds with >100-fold selectivity for PI3Kδ over α/β isoforms. These modifications reduce lipophilicity, improving pharmacokinetic profiles .
- CaMKII Inhibitors : Derivatives like mitoIN-THPP, which incorporate iso-nipecotic acid, inhibit mitochondrial TASK-3 channels and demonstrate high selectivity for CaMKII over other kinases .
Thieno-Pyrimidine Hybrids
Thieno[2,3-d]pyrimidine analogs, such as 7-substituted-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, exhibit cytotoxic activity.
Impact of Saturation and Ring Modifications
- Saturation Effects : Unsaturated pyrido[1,2-c]pyrimidines (e.g., 4-aryl-2H-pyrido[1,2-c]pyrimidines) show marginally higher binding affinity to targets like G-protein-coupled receptors (GPCRs) compared to their saturated counterparts (e.g., 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidines) .
- Positional Isomerism : Pyrido[3,4-d]pyrimidines, differing in ring fusion position, display distinct biological activities, including antiviral and anticancer effects, underscoring the importance of ring topology .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties of Key Derivatives
Biological Activity
(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 285.34 g/mol
- CAS Number : 2490716-99-7
The compound features a tetrahydropyrido[4,3-d]pyrimidine core with a styrylsulfonyl group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, displaying effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. In models of neurodegeneration, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Mechanistic Studies : Detailed investigations into the signaling pathways involved revealed that the compound modulates the PI3K/Akt pathway, which is critical in cell survival and proliferation.
- Synergistic Effects : Combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy and reduced side effects in preliminary trials.
Q & A
Basic Question
- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry; use SHELX software for refinement .
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing (E)/(Z) isomers via coupling constants in the styryl group) .
- Mass spectrometry : Validates molecular weight and sulfonyl group incorporation via fragmentation patterns .
Advanced Consideration : Pair with computational modeling (DFT) to predict electronic properties and compare with experimental data .
How can reaction conditions be optimized for sulfonylation steps in its synthesis?
Advanced Question
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl group reactivity .
- Catalysis : Employ Pd catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Kinetic control : Lower temperatures (0–5°C) favor (E)-isomer formation by reducing thermal isomerization .
Data-Driven Approach : Design a factorial experiment to test variables (temperature, solvent, catalyst loading) and analyze yields via ANOVA .
How is biological activity evaluated, and what targets are associated with this compound?
Advanced Question
- In vitro assays : Screen against kinases, GPCRs (e.g., GPR119), or folate pathways using fluorescence polarization or SPR .
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., IC50 determination via MTT assays) .
- Target identification : Use affinity chromatography or CRISPR-Cas9 knockout models to validate binding partners .
Note : Cross-validate activity across multiple assays to confirm specificity .
How to resolve contradictions in reported biological data across studies?
Advanced Question
- Source analysis : Compare assay conditions (e.g., cell line origin, incubation time) that may alter IC50 values .
- Structural verification : Confirm compound purity (>95% via HPLC) and isomer ratio, as impurities or (Z)-isomers can skew results .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends, excluding outliers with poor methodological rigor .
What computational methods predict the compound’s interactions with biological targets?
Advanced Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to GPR119 or kinase active sites .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of predicted interactions .
- QSAR models : Train on pyrido[4,3-d]pyrimidine derivatives to correlate substituents (e.g., sulfonyl groups) with activity .
How are structure-activity relationships (SAR) established for this compound class?
Advanced Question
- Analog synthesis : Modify substituents (e.g., styryl vs. naphthyl sulfonyl) and test activity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonyl oxygen as hydrogen bond acceptor) using MOE or Discovery Studio .
- Data integration : Combine biological data with computational descriptors (e.g., logP, polar surface area) to build predictive models .
What are the stability and storage requirements for this compound?
Basic Question
- Stability : Susceptible to hydrolysis (sulfonyl group) and photoisomerization; store in amber vials at 2–8°C under argon .
- Solubility : Use DMSO for stock solutions; avoid aqueous buffers with high pH (>8) to prevent degradation .
Quality Control : Periodically assess purity via HPLC and adjust storage conditions if precipitate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
